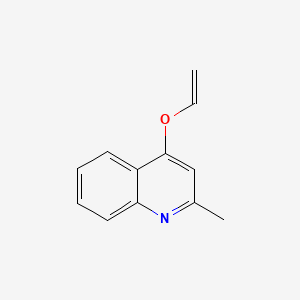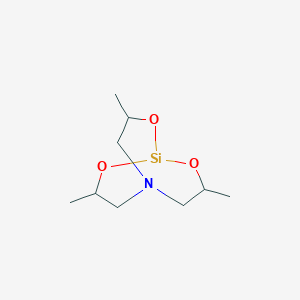
3,7,10-Trimethylsilatrane, d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Trimethylsilatrane, d is a chemical compound with the molecular formula C₉H₁₉NO₃Si and a molecular weight of 217.3376
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-Trimethylsilatrane, d typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. One common method is the reaction of trimethylsilanol with a suitable amine in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3,7,10-Trimethylsilatrane, d can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,10-Trimethylsilatrane, d has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be explored for its therapeutic properties, including its potential use in drug delivery systems.
Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 3,7,10-Trimethylsilatrane, d exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,7,10-Trimethylsilatrane, d can be compared with other silatrane derivatives, such as 3,7,10-trimethylsilatrane, e and 3,7,10-trimethylsilatrane, f These compounds share similar structural features but may differ in their functional groups and reactivity
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C9H18NO3Si |
|---|---|
Molecular Weight |
216.33 g/mol |
InChI |
InChI=1S/C9H18NO3Si/c1-7-4-10-5-8(2)12-14(11-7)13-9(3)6-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
LMNREWMBYPSHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CC(O[Si](O1)OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Aminomethyl)cyclohexyl]methylcarbamic acid](/img/structure/B15349906.png)
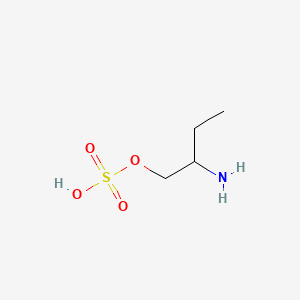
![1,3-Diazabicyclo[3.3.1]non-2-EN-2-amine](/img/structure/B15349917.png)
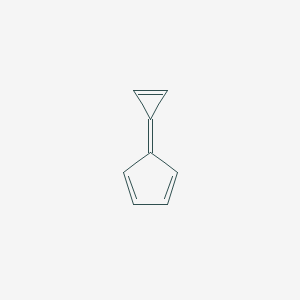
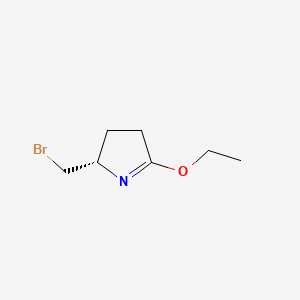
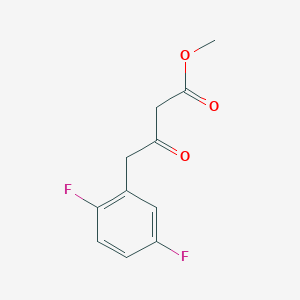
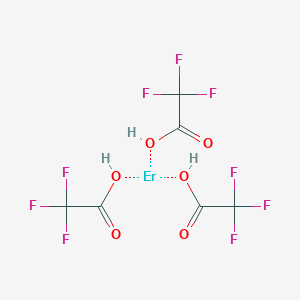

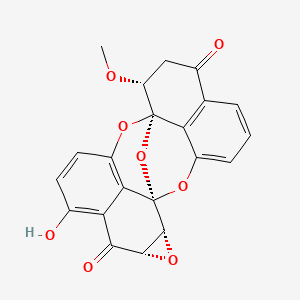
![2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B15349967.png)
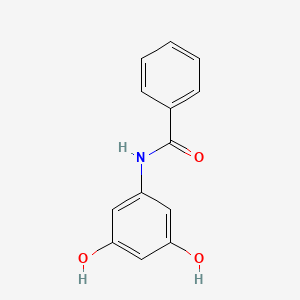
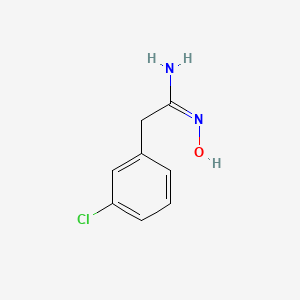
![3-[(E)-2-Butenyl]thiophene](/img/structure/B15349985.png)
